molecular formula C15H22O2 B190851 Costic acid CAS No. 3650-43-9

Costic acid

Cat. No. B190851
CAS RN: 3650-43-9
M. Wt: 234.33 g/mol
InChI Key: UJQGVDNQDFTTLZ-UHFFFAOYSA-N
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Description

Costic acid is a plant sesquiterpene . It has the molecular formula C15H22O2 and a molecular weight of 234.3340 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of costic acid involves a radical cyclization of selenoester as the key step . The synthesis of a costic acid analogue was achieved by designing and synthesizing a hybrid entity, incorporating aspects of both oxalic acid and costic acid .


Molecular Structure Analysis

The molecular structure of costic acid involves a decalone framework . More detailed information about its structure can be found in various scientific resources .

Scientific Research Applications

  • Acaricidal Activity against Varroa Destructor

    Costic acid, extracted from Dittrichia viscosa, showed potent in vivo acaricidal activity against Varroa destructor, a parasite of the European honey bee. It was found to be safe for human cells at certain concentrations, suggesting its potential as a low-cost and efficient agent for controlling varroosis in honey bee colonies (Sofou et al., 2017).

  • Effects on Tribolium Castaneum Larvae

    The allelochemical effects of costic acid on Tribolium castaneum larvae were studied. It was observed that costic acid caused morphological deformities and exhibited toxicity, suggesting its potential use in pest control (García et al., 2004).

  • Enantioselective Synthesis for Acaricidal Activity

    A study focused on the enantioselective synthesis of a costic acid analogue with enhanced acaricidal activity against the bee parasite Varroa destructor. This research suggests the potential of structurally modified costic acid in pest control (Georgiladaki et al., 2020).

  • Anti-Trypanosoma Cruzi Activity

    Costic acid isolated from Nectandra barbellata showed a trypanocidal effect against Trypanosoma cruzi, suggesting its use as a potential treatment for Chagas disease. It affected the plasma membrane and mitochondrial membrane potentials of the parasites (Londero et al., 2019).

  • Toxicity Evaluation in Agriculture

    A study evaluated the toxicity of natural products, including costic acid, for their potential application as biopesticides. Costic acid showed significant mortality in zebrafish and medaka embryos, highlighting the need for further ecotoxicological studies before its use in agriculture (Sangermano et al., 2021).

  • Acaricidal Activity against Honey Bee Parasites

    Another study highlighted the acaricidal activity of α-costic acid against Varroa destructor, a parasite of honey bees. It was found effective at certain concentrations without affecting the bees, suggesting its application in beekeeping (Cimmino et al., 2019).

  • Structural Analysis of Costic Acid

    A study from 1965 focused on the structure and absolute configuration of costic acid, isolated from costus root oil. This foundational research contributes to the understanding of costic acid's chemical properties (Bawdekar & Kalkar, 1965).

  • In Vitro Tumor-Inhibitory Activity

    The anti-neoplastic activity of costic acid was explored, with findings suggesting therapeutic potential against human colon and lung tumor lines. This indicates costic acid's potential in cancer research (Hegazy et al., 2017).

Safety And Hazards

Costic acid should be handled with care to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It’s advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Future research could focus on the design and synthesis of costic acid analogues with enhanced acaricidal activity . Additionally, further studies are needed to clarify the target and mechanism of acaricidal agents synthesized .

properties

IUPAC Name

2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQGVDNQDFTTLZ-VNHYZAJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50190001
Record name Cosstic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Costic acid

CAS RN

3650-43-9
Record name Costic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3650-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Costic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cosstic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50190001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COSTIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6109CN8DDD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
546
Citations
MEF Hegazy, A Ahmed, AR Hamed… - Bioorganic & Medicinal …, 2017 - Elsevier
… was employed with 3-oxo-γ-costic acid as the exogenous substrate. The fungal strain, isolated … metabolite transformations of 3-oxo-γ-costic acid, based on tlc analysis of fungal extracts (…
Number of citations: 12 www.sciencedirect.com
A Cimmino, F Freda, E Santoro, S Superchi… - Natural Product …, 2021 - Taylor & Francis
… mg/mL concentration of α-costic acid while no effects have been showed on … costic acid to control Varroa mites. The possibility to reliably achieve absolute configuration of α-costic acid …
Number of citations: 18 www.tandfonline.com
A Moeini, A van Reenen, W Van Otterlo… - Industrial Crops and …, 2020 - Elsevier
… In this work, α−costic acid (α-CA), a metabolite coming from a perennial autochthon shrub … It’s the first time that α−costic acid is exploited for this appealing and novel application. The …
Number of citations: 21 www.sciencedirect.com
AS Bawdekar, GR Kalkar - Tetrahedron, 1965 - Elsevier
… and absolute configuration of costic acid have been determined … components, one of which can be converted to costic acid. … propose to name it as “costic acid” and present evidences to …
Number of citations: 68 www.sciencedirect.com
K Sofou, D Isaakidis, A Spyros… - Beilstein journal of …, 2017 - beilstein-journals.org
… However, there are no preceding data on the action of costic acid against varroa. In this publication we report the isolation and structure identification of costic acid as a component of D. …
Number of citations: 27 www.beilstein-journals.org
FE Maaghloud, F Moukhfi, A Abdou… - Natural Product …, 2022 - Taylor & Francis
… Its isomer γ-Costic acid is a natural product contained in the … γ-Costic acid was hemi-synthesized from α-Costic acid with a … activity of α and γ-Costic acid against Staphylococcus aureus, …
Number of citations: 2 www.tandfonline.com
VS Londero, TA Costa-Silva, AG Tempone… - Bioorganic …, 2020 - Elsevier
… to afford the sesquiterpene costic acid. As results, costic acid induced a trypanocidal effect with … The flow cytometry analysis of costic acid-treated parasites showed depolarization of the …
Number of citations: 15 www.sciencedirect.com
A Ortega, RATE Maldonado - Phytochemistry, 1998 - Elsevier
… contained the guaianolide named eminensin A, the eudesmanolide eminensin B and podachaenin, a compound formed through esterification of an hydroxyguaianolide by costic acid. …
Number of citations: 32 www.sciencedirect.com
S Georgiladaki, D Isaakidis… - Royal Society …, 2020 - royalsocietypublishing.org
… Costic acid is a sesquiterpene-carboxylic acid present in the plant Dittrichia viscosa. Recent studies by our group have shown that costic acid … is equipotent to costic acid which consists …
Number of citations: 3 royalsocietypublishing.org
X Jiang, X Kong - ChemistrySelect, 2023 - Wiley Online Library
… The present study investigated the effect of costic acid derivative (CA) on dexamethasone (DXM)-induced osteoporosis in vitro in osteoblasts and in vivo in rat a model. The results …

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